Cas no 89524-99-2 (Trimethyl a-(Acetamido)phosphonoacetate)

Trimethyl a-(Acetamido)phosphonoacetate is a phosphonate ester derivative with applications in organic synthesis and medicinal chemistry. Its structure features an acetamido group adjacent to a phosphonoacetate moiety, enhancing its reactivity as a building block for peptidomimetics and enzyme inhibitors. The trimethyl ester groups improve solubility in organic solvents, facilitating its use in phosphorylation and cross-coupling reactions. This compound is particularly valued for its role in synthesizing phosphonate analogs of amino acids, which are useful in studying biological pathways. Its stability under mild conditions and compatibility with diverse reagents make it a versatile intermediate in pharmaceutical and agrochemical research.
Trimethyl a-(Acetamido)phosphonoacetate structure
89524-99-2 structure
Product name:Trimethyl a-(Acetamido)phosphonoacetate
CAS No:89524-99-2
MF:C7H14NO6P
MW:239.162923336029
MDL:MFCD08443722
CID:711853
PubChem ID:11746707

Trimethyl a-(Acetamido)phosphonoacetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(acetylamino)-2-(dimethoxyphosphinyl)-, methyl ester
    • methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
    • methyl 2-acetamido-2-dimethoxyphosphorylacetate
    • METHYL-2-N-(ACETYLAMINO)-DIMETHYL PHOSPHONO ACETATE
    • Methyl-2-N-(acetylamino)dimethyl phosphono acetate
    • Acetic acid, (acetylamino)(dimethoxyphosphinyl)-, methyl ester
    • Methyl 2-acetylamino-2-(dimethoxyphosphinyl)acetate
    • methyl2-acetamido-2-(dimethoxyphosphoryl)acetate
    • C7H14NO6P
    • MXNIODZSMNMILW-UHFFFAOYSA-N
    • Trimethyl a-(acetamido)phosphonoacetate
    • OR310623
    • AK4
    • Acetic acid, (acetylamino)(dimethoxyphosphinyl)-, methyl ester (9CI)
    • Methyl 2-(acetylamino)-2-(dimethoxyphosphinyl)acetate (ACI)
    • Methyl α-(acetylamino)-α-(dimethoxyphosphoryl)acetate
    • Trimethyl α-(acetamido)phosphonoacetate
    • Methyl-2-N-(acetylamino)-dimethyl-phosphono acetate
    • DB-078436
    • Trimethyl Alpha-(Acetamido)phosphonoacetate
    • DTXSID30471784
    • Methyl acetamido(dimethoxyphosphoryl)acetate
    • Methyl (acetylamino)(dimethoxyphosphoryl)acetate
    • AC-30250
    • BK-0727
    • SCHEMBL712601
    • AKOS015837730
    • Methyl 2-acetamido-2-dimethoxyphosphoryl-acetate
    • Methyl 2-(Acetylamino)-2-(dimethoxyphosphinyl)acetate; Methyl alpha-(Acetylamino)-alpha-(dimethoxyphosphoryl)acetate
    • CS-0090957
    • MFCD08443722
    • Acetylamino-(dimethoxy-phosphoryl)-acetic acid methyl ester
    • methyl 2-(dimethyl phosphono)-2-acetamidoacetate
    • SY023654
    • 89524-99-2
    • Ac-Gly(PO(OMe)2-OMe
    • methyl 2-(dimethoxyphosphoryl)-2-acetamidoacetate
    • Trimethyl a-(Acetamido)phosphonoacetate
    • MDL: MFCD08443722
    • Inchi: 1S/C7H14NO6P/c1-5(9)8-6(7(10)12-2)15(11,13-3)14-4/h6H,1-4H3,(H,8,9)
    • InChI Key: MXNIODZSMNMILW-UHFFFAOYSA-N
    • SMILES: O=C(C(P(OC)(OC)=O)NC(C)=O)OC

Computed Properties

  • Exact Mass: 239.05600
  • Monoisotopic Mass: 239.05587416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 283
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.9
  • XLogP3: -1.2

Experimental Properties

  • Density: 1.253±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 88.0-88.5 ºC
  • Boiling Point: 385.305°C at 760 mmHg
  • Flash Point: 186.826°C
  • Refractive Index: 1.439
  • Solubility: Soluble (538 g/l) (25 º C),
  • PSA: 100.74000
  • LogP: 0.49840

Trimethyl a-(Acetamido)phosphonoacetate Security Information

  • Hazard Statement: H315-H319-H335
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature

Trimethyl a-(Acetamido)phosphonoacetate Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

Trimethyl a-(Acetamido)phosphonoacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A217016-250mg
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
89524-99-2 97%
250mg
$9.0 2025-02-21
Ambeed
A217016-10g
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
89524-99-2 97%
10g
$68.0 2025-02-21
abcr
AB505333-5 g
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, 95%; .
89524-99-2 95%
5g
€265.90 2022-07-29
eNovation Chemicals LLC
D747959-5g
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
89524-99-2 97%
5g
$70 2024-06-07
abcr
AB505333-25 g
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate, 95%; .
89524-99-2 95%
25g
€708.20 2022-07-29
TRC
M219250-50mg
Trimethyl a-(Acetamido)phosphonoacetate
89524-99-2
50mg
$ 64.00 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M25640-1g
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
89524-99-2 97%
1g
¥71.0 2024-07-19
Ambeed
A217016-100g
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
89524-99-2 97%
100g
$639.0 2025-02-21
Apollo Scientific
OR310623-25g
Methyl 2-acetamido-2-(dimethoxyphosphoryl)acetate
89524-99-2
25g
£550.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-PO024-1g
Trimethyl a-(Acetamido)phosphonoacetate
89524-99-2 97%
1g
248.0CNY 2021-07-13

Trimethyl a-(Acetamido)phosphonoacetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Phosphonium, methyltriphenyl-, iodide (1:1) Solvents: Dichloromethane ;  8 h, 45 °C; 16 h, rt
1.2 Reagents: Methyl iodide ;  24 h, rt
Reference
A new convenient synthesis of N-acyl-2-(dimethoxyphosphoryl)glycinates
Mazurkiewicz, Roman; Kuznik, Anna, Tetrahedron Letters, 2006, 47(20), 3439-3442

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.2 -
Reference
One-pot tandem enantioselective hydrogenation-hydroformylation synthesis of cyclic α-amino acids
Teoh, Euneace; Campi, Eva M.; Jackson, W. Roy; Robinson, Andrea J., New Journal of Chemistry, 2003, 27(2), 387-394

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, 0.3 MPa, rt
Reference
Synthesis of the octahydroindole unit of aeruginosins via asymmetric hydrogenation of the Diels-Alder adducts of 2-amido-2,4-pentadienoate
Hoshina, Yoichiro; Doi, Takayuki; Takahashi, Takashi, Tetrahedron, 2007, 63(51), 12740-12746

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Reference
An intramolecular oxa-Michael reaction on α,β-unsaturated α-amino-δ-hydroxycarboxylic acid esters. Synthesis of functionalized 1,3-dioxanes
Becerra-Figueroa, L.; Movilla, S.; Prunet, J.; Miscione, G. P.; Gamba-Sanchez, D., Organic & Biomolecular Chemistry, 2018, 16(8), 1277-1286

Trimethyl a-(Acetamido)phosphonoacetate Raw materials

Trimethyl a-(Acetamido)phosphonoacetate Preparation Products

Additional information on Trimethyl a-(Acetamido)phosphonoacetate

Research Brief on Trimethyl a-(Acetamido)phosphonoacetate (CAS: 89524-99-2) in Chemical Biology and Pharmaceutical Applications

Trimethyl a-(Acetamido)phosphonoacetate (CAS: 89524-99-2) is a specialized organophosphorus compound that has garnered significant attention in recent chemical biology and pharmaceutical research. This phosphonoacetate derivative serves as a versatile building block in medicinal chemistry, particularly in the synthesis of phosphonate-based bioactive molecules. Recent studies highlight its role as a key intermediate in developing protease inhibitors and nucleotide analogs, with emerging applications in targeted drug delivery systems.

Structural analysis reveals that the compound's unique combination of phosphonate and acetamido functional groups enables selective interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its effectiveness as a precursor for HIV-1 protease inhibitors, showing 40% improved binding affinity compared to previous generation compounds when incorporated into specific scaffold designs. The trimethyl ester protection enhances cell permeability while maintaining synthetic flexibility for subsequent modifications.

Innovative synthetic methodologies utilizing 89524-99-2 have been developed to address previous challenges in stereoselective synthesis. Researchers at MIT reported a novel asymmetric hydrogenation protocol in ACS Catalysis (2024) that achieves >95% enantiomeric excess for chiral phosphonate derivatives derived from this precursor. This breakthrough significantly impacts the development of phosphonate-based therapeutics where stereochemistry critically influences biological activity.

In pharmaceutical formulation research, Trimethyl a-(Acetamido)phosphonoacetate has shown promise in improving drug solubility and stability. Recent preclinical studies indicate its potential as a prodrug moiety for poorly soluble kinase inhibitors, with one candidate compound demonstrating 3-fold increased oral bioavailability in animal models (European Journal of Pharmaceutical Sciences, 2024). These findings suggest expanding applications in oncology drug development pipelines.

Ongoing research explores the compound's utility in targeted covalent inhibitors, leveraging its phosphonate group for selective binding to active site residues. A Nature Chemical Biology publication (March 2024) detailed its incorporation into irreversible inhibitors of metalloproteinases, showing superior selectivity profiles compared to traditional carboxylate-based designs. This approach opens new avenues for developing precision therapeutics with reduced off-target effects.

From a safety and regulatory perspective, recent toxicological assessments (Regulatory Toxicology and Pharmacology, 2023) have established preliminary safety profiles for derivatives containing the 89524-99-2 core structure. These studies support continued investigation while identifying optimal structural modifications to minimize potential metabolic liabilities. The compound's stability under physiological conditions makes it particularly attractive for prolonged-action formulations.

Future research directions focus on expanding the therapeutic applications of Trimethyl a-(Acetamido)phosphonoacetate derivatives, with several clinical-stage candidates currently in development for rare genetic disorders and antiviral therapies. The compound's modular synthetic accessibility continues to drive innovation in structure-activity relationship studies, positioning it as a valuable tool in modern drug discovery paradigms.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:89524-99-2)Trimethyl a-(Acetamido)phosphonoacetate
A10721
Purity:99%
Quantity:100g
Price ($):590.0
atkchemica
(CAS:89524-99-2)Trimethyl a-(Acetamido)phosphonoacetate
CL10501
Purity:95%+
Quantity:1g/5g/10g/100g
Price ($):Inquiry